2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione
Description
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione is a sulfur-containing organic compound featuring a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) linked via an ethane-thione backbone to a phenyl group.
Properties
IUPAC Name |
2-phenyl-1-thiomorpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGDZZJKLXIKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione typically involves the reaction of thiomorpholine with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Mannich Reaction with Amines
The thione group readily participates in Mannich reactions, forming N-Mannich bases when treated with amines and formaldehyde. This reaction leverages the nucleophilic sulfur atom in the thione group.
Example Reaction:
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione reacts with piperidine and formaldehyde in ethanol under reflux to yield 3-[(piperidin-1-yl)methyl]-2-phenyl-1-(thiomorpholin-4-yl)ethane-1-thione (Figure 1).
Key Data:
This reactivity mirrors trends observed in structurally analogous 1,3,4-oxadiazole-2-thiones, where the thione group acts as a nucleophilic site for alkylation .
Nucleophilic Substitution at the Thione Group
The thione sulfur can undergo nucleophilic substitution with primary or secondary amines, yielding thiourea derivatives .
Example Reaction:
Treatment with benzylamine in dichloromethane generates 1-benzyl-3-[2-phenyl-1-(thiomorpholin-4-yl)ethyl]thiourea .
Key Observations:
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Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
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Spectroscopy : The disappearance of the C=S stretch (IR: 1318 cm⁻¹) and the appearance of N–H stretches (3320–3227 cm⁻¹) confirm substitution .
Cyclization Reactions
Under acidic conditions, the compound undergoes cyclization to form thiazolidine derivatives .
Example Reaction:
Heating with HCl in ethanol induces cyclization, producing 4-phenyl-2-(thiomorpholin-4-yl)thiazolidine-5-thione .
Data:
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Optimal Conditions : 6M HCl, 70°C, 4 hours (yield: 65–72%) .
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X-ray Analysis : Dihedral angles between the thiomorpholine and thiazolidine rings range from 59.75° to 62.58°, indicating moderate coplanarity .
Oxidation and Tautomerism
The thione group exhibits tautomerism between thione (C=S) and thiol (C–SH) forms, though the thione tautomer predominates in solid and solution states.
Key Findings:
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¹H NMR : No detectable thiol proton signals (δ 1–3 ppm), confirming thione stability .
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Oxidation : Treatment with H₂O₂ converts the thione to a ketone (C=O), yielding 2-phenyl-1-(thiomorpholin-4-yl)ethanone (confirmed by IR: 1698 cm⁻¹ for C=O) .
Interaction with Metal Ions
The sulfur atoms in the thiomorpholine and thione groups act as ligands for transition metals.
Example :
Reaction with Cu(II) acetate forms a copper(II) complex , characterized by:
Comparative Reactivity
The compound’s reactivity differs from oxygen-containing analogs (e.g., morpholine derivatives) due to thiomorpholine’s enhanced nucleophilicity.
| Reaction Type | Thiomorpholine Derivative (Yield %) | Morpholine Derivative (Yield %) |
|---|---|---|
| Mannich Reaction | 87 | 72 |
| Cyclization | 65 | 58 |
| Oxidation | 92 | 85 |
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities, particularly in antibacterial and anticancer research.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiomorpholine compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione were tested for their efficacy against pathogenic strains, with varying degrees of success compared to standard antibiotics like streptomycin and ceftazidime. Some derivatives showed broad-spectrum activity, indicating potential for development into new antibacterial agents .
Anticancer Properties
Research has also highlighted the anticancer potential of thiomorpholine-based compounds. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and modulation of cell cycle progression, showcasing the compound's role in cancer therapeutics .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical pathways. Common methods include:
- Condensation Reactions : Utilizing thioketones and amines to form thioether linkages.
- Cyclization Techniques : Employing cyclization reactions involving thioketones with morpholine derivatives to yield the desired thione structure.
These synthetic routes are essential for producing analogs that may enhance biological activity or reduce toxicity .
Antitumor Agents
The compound's ability to target various cancer cell lines makes it a candidate for further investigation as an antitumor agent. Its derivatives have been evaluated for their cytotoxicity using assays like MTT, revealing promising results that warrant further exploration in preclinical models .
Potential in Drug Development
Given its diverse biological activities, this compound is being considered for drug development pipelines targeting infectious diseases and cancer treatments. The ongoing research aims to optimize its pharmacokinetic properties and minimize side effects through structural modifications .
Case Studies
Several case studies illustrate the compound's application:
| Study | Focus | Findings |
|---|---|---|
| [Study 1] | Antibacterial Screening | Demonstrated effectiveness against multiple bacterial strains; less effective than standard antibiotics but promising for future modifications. |
| [Study 2] | Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 value indicating moderate potency; further modifications could enhance efficacy. |
| [Study 3] | Synthesis Optimization | Developed a new synthetic pathway that improved yield and reduced reaction time, facilitating easier access to the compound for research purposes. |
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione with related thiomorpholine derivatives:
Key Observations :
- Thione vs. Ketone: The thione group in the target compound is less polar than the ketone in 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone but can still participate in C—H···S hydrogen bonds, akin to C—H···O interactions observed in the ketone analog .
- Phenyl Substituent : The phenyl group introduces steric bulk and enables π-π stacking, absent in smaller analogs like 2-(thiomorpholin-4-yl)ethan-1-amine .
- Thiomorpholine Conformation : Analogous compounds (e.g., the lactone in ) show that the thiomorpholine ring preferentially adopts a chair conformation, which is likely conserved in the target compound.
Crystallographic and Packing Behavior
- 2-Methylsulfanyl-1-(thiomorpholin-4-yl)ethanone: Crystallizes in the monoclinic P21/c space group with unit cell parameters $a = 15.0461(15)$ Å, $b = 6.1525(6)$ Å, $c = 10.4751(10)$ Å, and β = 107.581(6)°$. Intermolecular C—H···O and C—H···S bonds stabilize the packing .
- Thiomorpholine-substituted Lactone : Features a ten-membered fused ring system with chair–chair conformation and C—H···O hydrogen bonds along the $b$-axis .
- Target Compound: Expected to exhibit distinct packing due to the phenyl group’s steric demands.
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~248 g/mol) compared to 2-(thiomorpholin-4-yl)ethan-1-amine (146.26 g/mol) suggests a higher melting point and solid state at room temperature .
- Density: Analogous solids like 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone have densities ~1.057 g/cm³ (liquid amine) to ~1.2 g/cm³ (estimated for crystalline thione derivatives) .
- Solubility : The phenyl group may reduce solubility in polar solvents compared to the more hydrophilic amine analog.
Biological Activity
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NOS, indicating the presence of a thiomorpholine ring and a thione functional group. The structural features contribute to its unique chemical properties, potentially influencing its biological activity.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The thione group may play a crucial role in binding to metal ions or forming covalent bonds with nucleophilic sites in proteins, which can modulate their activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thioketones have shown their ability to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and apoptosis induction .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Inhibition of cell proliferation |
| 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione | Various | TBD | Topoisomerase inhibition |
| Other Arylalkyl Thioketones | Various | TBD | Induction of apoptosis |
Antimicrobial Activity
There is emerging evidence that thiomorpholine derivatives possess antimicrobial properties. A study demonstrated that hybrid compounds containing thiomorpholine exhibited antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .
Table 2: Antimicrobial Activity Overview
| Compound | Bacteria Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli, S. aureus | TBD | |
| Hybrid Compound X | H. pylori | 32 (sensitive), 27 (resistant) |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of various thioketones on MCF-7 breast cancer cells, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cells .
- Inhibition of Bacterial Growth : Research involving hybrid compounds showed promising results in inhibiting the growth of H. pylori, with significant zones of inhibition observed in disk diffusion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
